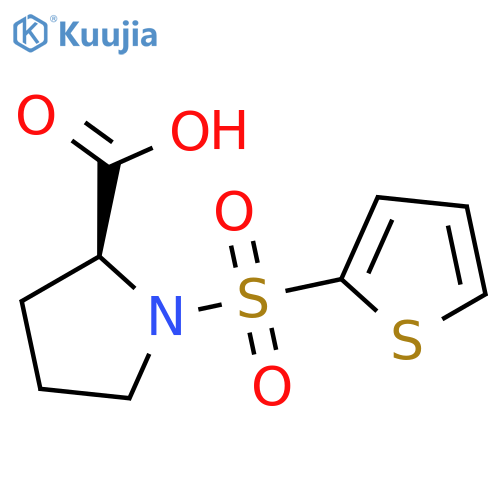

Cas no 82068-22-2 (L-Proline, 1-(2-thienylsulfonyl)-)

82068-22-2 structure

商品名:L-Proline, 1-(2-thienylsulfonyl)-

CAS番号:82068-22-2

MF:C9H11NO4S2

メガワット:261.317939996719

CID:5226280

L-Proline, 1-(2-thienylsulfonyl)- 化学的及び物理的性質

名前と識別子

-

- L-Proline, 1-(2-thienylsulfonyl)-

- (2s)-1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid

-

- インチ: 1S/C9H11NO4S2/c11-9(12)7-3-1-5-10(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H,11,12)/t7-/m0/s1

- InChIKey: NHTQCMVKWAKECO-ZETCQYMHSA-N

- ほほえんだ: C(O)(=O)[C@@H]1CCCN1S(C1SC=CC=1)(=O)=O

L-Proline, 1-(2-thienylsulfonyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330569-50mg |

(2s)-1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

82068-22-2 | 98% | 50mg |

¥2419.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330569-5g |

(2s)-1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

82068-22-2 | 98% | 5g |

¥38703.00 | 2024-07-28 | |

| Enamine | EN300-7432951-1.0g |

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

82068-22-2 | 95% | 1.0g |

$571.0 | 2024-05-24 | |

| 1PlusChem | 1P028LHW-500mg |

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylicacid |

82068-22-2 | 95% | 500mg |

$611.00 | 2024-04-21 | |

| Aaron | AR028LQ8-5g |

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylicacid |

82068-22-2 | 95% | 5g |

$2300.00 | 2025-02-16 | |

| Aaron | AR028LQ8-100mg |

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylicacid |

82068-22-2 | 95% | 100mg |

$256.00 | 2025-02-16 | |

| Enamine | EN300-7432951-0.1g |

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

82068-22-2 | 95% | 0.1g |

$168.0 | 2024-05-24 | |

| Enamine | EN300-7432951-0.05g |

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

82068-22-2 | 95% | 0.05g |

$112.0 | 2024-05-24 | |

| Enamine | EN300-7432951-2.5g |

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

82068-22-2 | 95% | 2.5g |

$1118.0 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330569-1g |

(2s)-1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

82068-22-2 | 98% | 1g |

¥15411.00 | 2024-07-28 |

L-Proline, 1-(2-thienylsulfonyl)- 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

82068-22-2 (L-Proline, 1-(2-thienylsulfonyl)-) 関連製品

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 61549-49-3(9-Decenenitrile)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬